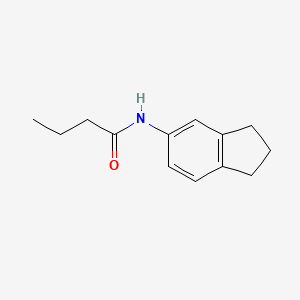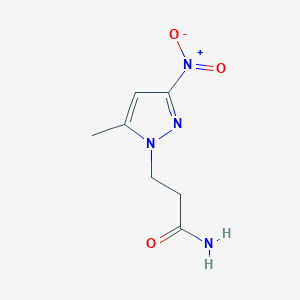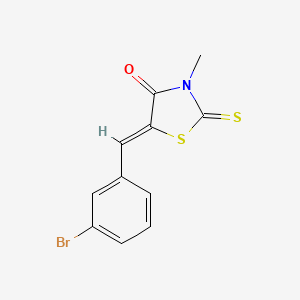![molecular formula C17H13N3O3 B4790935 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4790935.png)
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one
Descripción general
Descripción
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as PBOX-15 and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of PBOX-15 involves the inhibition of various cellular pathways involved in disease progression. PBOX-15 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. PBOX-15 has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have various biochemical and physiological effects. In cancer cells, PBOX-15 has been shown to induce cell cycle arrest and apoptosis. In inflammation, PBOX-15 has been shown to reduce the production of inflammatory cytokines. In neurological disorders, PBOX-15 has been shown to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PBOX-15 in lab experiments include its high purity, high yields, and well-established synthesis method. The limitations of using PBOX-15 in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on PBOX-15 could include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the development of PBOX-15 analogs with improved pharmacological properties.
Conclusion:
In conclusion, PBOX-15 is a compound with significant potential for therapeutic applications in various diseases. Its well-established synthesis method, high purity, and potential pharmacological properties make it an attractive compound for further research.
Aplicaciones Científicas De Investigación
PBOX-15 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, PBOX-15 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, PBOX-15 has been shown to reduce the production of inflammatory cytokines. In neurological disorders, PBOX-15 has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16-11-22-14-9-5-4-8-13(14)20(16)10-15-18-19-17(23-15)12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNCPVKGBYPPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4790856.png)
![methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B4790857.png)
![2-[4-(1-naphthyl)-1-piperazinyl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4790866.png)
![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-tert-butylphenoxy)acetamide](/img/structure/B4790871.png)
![(3aR,7aS)-2-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4790872.png)
![ethyl 6-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4790885.png)



![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4790919.png)
![methyl 3-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4790927.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4790948.png)
![9-methyl-3-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4790950.png)